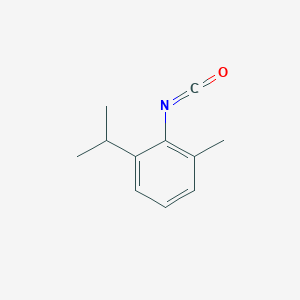

2-Isopropyl-6-methylphenyl isocyanate

Description

Contextualization within Aromatic Isocyanate Chemistry

2-Isopropyl-6-methylphenyl isocyanate is an aromatic isocyanate, a class of organic compounds characterized by the presence of an isocyanate (-N=C=O) group attached to an aromatic ring. sigmaaldrich.com Aromatic isocyanates are fundamental reactants in the synthesis of a wide array of polymers and fine chemicals. mdpi.com The reactivity of the isocyanate group is influenced by the electronic effects of the aromatic ring and any substituents present. mdpi.com In the case of this compound, the presence of both an isopropyl and a methyl group in the ortho positions to the isocyanate functionality introduces significant steric hindrance. This steric bulk is a defining characteristic of the molecule, differentiating its reactivity from less substituted aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). mdpi.commdpi.com

Significance in Contemporary Chemical Research

The unique structural feature of this compound, namely its significant steric hindrance around the reactive isocyanate group, makes it a valuable tool in modern chemical research. Sterically hindered isocyanates are known to exhibit modified reactivity, which can be exploited to achieve selectivity in chemical transformations. tri-iso.com For instance, the reduced reactivity can allow for more controlled polymerization reactions or prevent undesired side reactions. This characteristic is of particular interest in the synthesis of specialized polymers and in the design of complex organic molecules where chemo- and regioselectivity are crucial. Research into such compounds contributes to a deeper understanding of structure-reactivity relationships in isocyanate chemistry.

Overview of Key Research Areas

Current research involving this compound and related sterically hindered isocyanates primarily falls into the following areas:

Polymer Chemistry: The use of sterically hindered isocyanates in the synthesis of polyurethanes and polyureas is a significant area of investigation. The steric hindrance can influence the polymer's microstructure, thermal stability, and mechanical properties. mdpi.com

Organic Synthesis: This compound serves as a specialized reagent for introducing a protected or selectively reactive isocyanate group into organic molecules. Its derivatives are of interest in the development of new synthetic methodologies.

Coordination Chemistry: While less common, isocyanates can act as ligands in the formation of metal complexes. The steric and electronic properties of this compound could lead to the formation of unique coordination compounds with potential catalytic applications. wikipedia.org

Chemical Properties and Synthesis

With a molecular formula of C₁₁H₁₃NO and a molecular weight of 175.23 g/mol , this compound is a liquid at room temperature. sigmaaldrich.com Key physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 102561-43-3 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Boiling Point | 92 °C at 3 mmHg |

| Density | 1.008 g/mL at 25 °C |

| Refractive Index | n20/D 1.526 |

The synthesis of this compound typically proceeds from its corresponding aniline (B41778) precursor, 2-isopropyl-6-methylaniline (B1581991). The most common industrial method for the synthesis of aromatic isocyanates is the phosgenation of the corresponding primary amine. However, due to the hazardous nature of phosgene (B1210022), alternative, safer methods are a subject of ongoing research.

Reactivity and Research Findings

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate group, making it susceptible to attack by nucleophiles. However, the bulky isopropyl and methyl groups in the ortho positions sterically hinder this approach, leading to a generally lower reaction rate compared to unhindered aromatic isocyanates.

Research on the reactivity of sterically hindered isocyanates has shown that they can be used to control the kinetics of polymerization. For example, in polyurethane formation, the slower reaction with polyols can lead to a more ordered polymer structure. mdpi.com

A study on a related derivative, METHYL N'-(2-ISOPROPYL-6-METHYLPHENYL)-N-NONANOYLIMIDOTHIOCARBAMATE, indicates its use in early-stage discovery research, highlighting the role of such sterically hindered scaffolds in developing new chemical entities. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1-methyl-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHDAVZHFWFZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403933 | |

| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102561-43-3 | |

| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropyl-6-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Development

Phosgene-Based Synthesis: Mechanistic Studies and Optimization

The reaction of amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production, valued for its efficiency and high yields. nih.gov This process can be carried out in either the liquid or gas phase.

Traditional Liquid-Phase Phosgenation Techniques

Liquid-phase phosgenation is a well-established method for producing aromatic isocyanates. nih.gov The process involves the direct reaction of 2-isopropyl-6-methylaniline (B1581991) with a stoichiometric excess of phosgene in an inert solvent, such as toluene (B28343) or chlorobenzene.

The reaction proceeds through a multi-step mechanism. Initially, the amine and phosgene react at low temperatures (0-20 °C) to form an unstable N-carbamoyl chloride and an amine hydrochloride salt. This slurry is then heated to higher temperatures (100-200 °C), often under pressure, to decompose the intermediates into the final isocyanate and hydrogen chloride (HCl).

Mechanism:

Carbamoyl Chloride Formation: (CH₃)₂CHC₆H₃(CH₃)NH₂ + COCl₂ → (CH₃)₂CHC₆H₃(CH₃)NHCOCl + HCl

Decomposition: (CH₃)₂CHC₆H₃(CH₃)NHCOCl → (CH₃)₂CHC₆H₃(CH₃)NCO + HCl

Optimization of this process focuses on managing the reaction stoichiometry, temperature profile, and removal of the HCl byproduct to drive the reaction to completion and minimize the formation of undesired ureas and other side products. Despite its high efficiency, the extreme toxicity of phosgene and the corrosive nature of HCl are significant drawbacks. researchgate.net

| Parameter | Typical Conditions for Liquid-Phase Phosgenation |

| Reactant | 2-isopropyl-6-methylaniline |

| Reagent | Phosgene (COCl₂) |

| Solvent | Toluene, Chlorobenzene, o-dichlorobenzene |

| Temperature | Stage 1: 0-20 °C; Stage 2: 100-200 °C |

| Pressure | Atmospheric to moderate pressure |

| Yield | Generally high (>90%) |

Gas-Phase Phosgenation Processes

To enhance safety and process efficiency, gas-phase phosgenation was developed. In this method, vaporized 2-isopropyl-6-methylaniline is mixed with hot gaseous phosgene at high temperatures, typically between 200 °C and 600 °C. nih.gov The reaction is extremely rapid, occurring within seconds in a tubular reactor.

The primary advantage of this process is the significant reduction in reaction time and solvent usage, leading to a more continuous and integrated manufacturing process. nih.gov The high temperatures prevent the formation of solid intermediates, and the product is quickly removed from the reaction zone, minimizing side reactions. This method is particularly suitable for large-scale industrial production. However, it requires substantial energy input to vaporize the reactants and maintain the high reaction temperatures. nih.gov

| Parameter | Typical Conditions for Gas-Phase Phosgenation |

| Reactant | Vaporized 2-isopropyl-6-methylaniline |

| Reagent | Gaseous Phosgene |

| Solvent | Typically solvent-free |

| Temperature | 200-600 °C nih.gov |

| Pressure | Atmospheric pressure |

| Yield | High, often >95% |

Non-Phosgene Synthesis Routes

Growing concerns over the hazards associated with phosgene have driven the development of alternative, "greener" synthetic pathways to isocyanates. researchgate.net These routes avoid the direct use of phosgene, though they may involve other hazardous materials or more demanding reaction conditions.

Reductive Carbonylation of Nitro Compounds

This method involves the direct conversion of a nitroaromatic compound, in this case, 1-isopropyl-2-methyl-3-nitrobenzene, into the corresponding isocyanate using carbon monoxide (CO) as the carbonyl source. The reaction is typically catalyzed by a transition metal complex, often based on palladium or rhodium.

Reaction: (CH₃)₂CHC₆H₃(CH₃)NO₂ + 3CO → (CH₃)₂CHC₆H₃(CH₃)NCO + 2CO₂

The process is attractive as it starts from a readily available nitro compound, which is the precursor to the amine used in the phosgene route. patsnap.com However, this one-pot synthesis requires high pressures of carbon monoxide and high temperatures, and the catalysts can be expensive and sensitive. Research has focused on developing more active and stable catalyst systems to improve the economic viability of this route.

| Parameter | General Conditions for Reductive Carbonylation |

| Substrate | 1-isopropyl-2-methyl-3-nitrobenzene |

| Reagent | Carbon Monoxide (CO) |

| Catalyst | Palladium (Pd), Rhodium (Rh) complexes |

| Solvent | Dichloromethane, Chlorobenzene |

| Temperature | 150-220 °C |

| Pressure | 50-200 atm |

Oxidative Carbonylation of Amine Compounds

The oxidative carbonylation of 2-isopropyl-6-methylaniline offers another phosgene-free route. In this process, the amine is reacted with carbon monoxide and an oxidant, such as oxygen, in the presence of a catalyst.

Reaction: (CH₃)₂CHC₆H₃(CH₃)NH₂ + CO + [O] → (CH₃)₂CHC₆H₃(CH₃)NCO + H₂O

Catalyst systems are crucial and commonly involve palladium complexes in conjunction with co-catalysts or redox mediators. The main challenges include achieving high selectivity for the isocyanate over the formation of ureas and other byproducts, as well as managing the co-production of water. The reaction conditions are often harsh, and catalyst deactivation can be an issue. researchgate.net

| Parameter | General Conditions for Oxidative Carbonylation |

| Substrate | 2-isopropyl-6-methylaniline |

| Reagents | Carbon Monoxide (CO), Oxidant (e.g., O₂) |

| Catalyst | Palladium (Pd) complexes |

| Solvent | Acetonitrile, Dioxane |

| Temperature | 100-180 °C |

| Pressure | 20-100 atm |

Dimethyl Carbonate and Urea-Based Pathways

A prominent non-phosgene approach involves a two-step process starting with the reaction of an amine with dimethyl carbonate (DMC) or urea (B33335) to form a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. researchgate.netresearchgate.net

Step 1: Carbamate Formation

With DMC: (CH₃)₂CHC₆H₃(CH₃)NH₂ + (CH₃O)₂CO → (CH₃)₂CHC₆H₃(CH₃)NHCOOCH₃ + CH₃OH

With Urea: (CH₃)₂CHC₆H₃(CH₃)NH₂ + H₂NCONH₂ → (CH₃)₂CHC₆H₃(CH₃)NHCONH₂ + NH₃

The reaction with DMC to form a methyl carbamate is often catalyzed by metal compounds, such as lead or zinc salts. researchgate.net

Step 2: Carbamate Decomposition (CH₃)₂CHC₆H₃(CH₃)NHCOOCH₃ → (CH₃)₂CHC₆H₃(CH₃)NCO + CH₃OH

| Parameter | General Conditions for DMC/Urea Pathway |

| Substrate | 2-isopropyl-6-methylaniline |

| Reagents | Dimethyl Carbonate (DMC) or Urea |

| Catalyst (Carbamation) | Lewis acids (e.g., Pb(OAc)₂, Zn(OAc)₂) researchgate.net |

| Temperature (Carbamation) | 150-200 °C researchgate.net |

| Temperature (Decomposition) | 200-300 °C |

| Pressure | Atmospheric (Carbamation); Vacuum (Decomposition) |

Catalytic Advancements in Carbamate Thermal Decomposition

The thermal decomposition of carbamates presents a promising and safer, phosgene-free route for the production of isocyanates. researchgate.netmdpi.com This method involves the cleavage of a carbamate precursor, such as the corresponding N-(2-isopropyl-6-methylphenyl) carbamate, into the desired isocyanate and an alcohol. The process is highly endothermic and often requires high temperatures, which can lead to undesirable side reactions. researchgate.netnih.gov Consequently, research has focused on developing catalysts to lower the reaction temperature and improve selectivity towards the isocyanate product. mdpi.comresearchgate.net

A variety of catalysts have been explored for the decomposition of N-aryl carbamates. researchgate.net These include metal oxides, such as zinc oxide (ZnO) and bismuth(III) oxide (Bi₂O₃), as well as clay minerals like montmorillonite (B579905) K-10. researchgate.netnih.gov Studies on model compounds, such as Methyl N-phenyl carbamate (MPC), have demonstrated that catalytic systems can significantly influence reaction outcomes. For instance, in batch autoclave experiments, different catalysts yielded varying degrees of conversion and product distribution, with some promoting the formation of undesired byproducts like aniline (B41778) and urea, particularly in the presence of adsorbed water. nih.gov Other research has pointed to bismuth compounds, including oxides, sulfides, and halides, as effective heterogeneous catalysts that improve yield and facilitate easy separation from the reaction mixture. google.com The development of efficient catalytic systems is crucial for making the carbamate decomposition route an industrially viable method for producing specialty isocyanates like 2-isopropyl-6-methylphenyl isocyanate. researchgate.net

Below is a data table compiled from research on the catalytic cracking of the model carbamate, Methyl N-phenyl carbamate (MPC), which illustrates the performance of various catalysts.

Table 1: Performance of Various Catalysts in the Thermal Decomposition of Methyl N-phenyl carbamate (MPC) Data derived from studies on a model compound to illustrate catalytic principles.

| Catalyst | Temperature (°C) | MPC Conversion (%) | Main Products | Reference |

| None (Thermal) | 200 | 10 (after 5h) | Phenyl Isocyanate, Diphenyl Urea | nih.gov |

| ZnO | 160-200 | - | Aniline, Urea | nih.gov |

| Bi₂O₃ | 160-200 | - | Aniline, Urea | nih.gov |

| Al₂O₃ | 160-200 | - | Aniline, Urea | nih.gov |

| Montmorillonite K-10 | 160-200 | High | Isocyanates, Aniline, Urea | researchgate.netnih.gov |

Stereoselective Synthesis of Isocyanate Derivatives

The compound this compound possesses a unique structural feature: due to the bulky ortho substituents (isopropyl and methyl groups), rotation around the single bond connecting the phenyl ring to the isocyanate group is severely restricted. This hindrance gives rise to atropisomerism, a form of axial chirality where the molecule and its mirror image are non-superimposable. nih.gov As a result, this compound can exist as a pair of stable enantiomers. The ability to synthesize a single enantiomer (stereoselective synthesis) is of great interest for applications in pharmaceuticals, advanced materials, and as chiral reagents or building blocks.

Achieving enantioselectivity in the synthesis of atropisomers is a significant challenge in organic chemistry. nih.gov Methodologies developed for other axially chiral compounds, such as biaryls and N-N atropisomeric hydrazides, provide a strategic framework that could be adapted for isocyanates. nih.govnih.gov Key strategies include:

Chiral Catalysis: Employing a chiral catalyst to control the stereochemical outcome of the key bond-forming or functionalization step that establishes the stereogenic axis. For example, cobalt-catalyzed asymmetric coupling reactions have been used for the stereoselective synthesis of sterically bulky chiral amides from isocyanates, achieving high enantioselectivity (up to 99% ee). acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule to direct the stereochemistry of a subsequent reaction. The auxiliary is then removed to yield the enantioenriched product. ethz.chyoutube.com

Central-to-Axial Chirality Conversion: This advanced strategy involves creating a molecule with a stereogenic center and then converting this point chirality into axial chirality in a subsequent step, often through an oxidation or elimination reaction that leads to aromatization. nih.gov This has been successfully applied to the synthesis of atropisomeric biaryls and N-heterocycles. nih.gov

While specific literature detailing the stereoselective synthesis of this compound is not widely available, the principles established in asymmetric catalysis for related sterically hindered systems provide a clear pathway for future research in producing its single enantiomers. nih.govacs.org

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Description | Applicability to this compound |

| Chiral Catalysis | Utilizes a chiral catalyst to favor the formation of one enantiomer over the other during a key synthetic step. | A chiral catalyst could be used in the final isocyanate-forming step (e.g., a modified Curtius or Lossen rearrangement) or in the synthesis of the chiral amine precursor. |

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to direct a diastereoselective reaction, then removed. | A chiral auxiliary could be placed on the aromatic ring or a precursor functional group to control the orientation of the ortho substituents before the isocyanate is formed. |

| Central-to-Axial Chirality Conversion | A stereogenic center is first created and then transformed into a stereogenic axis in a later step. | A synthetic route could create a chiral cyclohexyl amine precursor, which is then aromatized under conditions that control the resulting axial chirality of the phenyl ring. |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate functional group (–N=C=O) is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. noaa.gov The presence of bulky ortho-substituents in 2-isopropyl-6-methylphenyl isocyanate sterically shields this electrophilic center, thereby moderating its reactivity.

Isocyanates readily react with nucleophiles such as alcohols and amines. The reaction with an alcohol yields a urethane (B1682113) (carbamate), while the reaction with an amine produces a urea (B33335) derivative. rsc.org Generally, the reaction with amines is significantly faster than with alcohols and typically does not require a catalyst. acs.org

The reaction proceeds via nucleophilic attack of the heteroatom (oxygen from the alcohol or nitrogen from the amine) on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the isocyanate's nitrogen atom. For this compound, the significant steric hindrance from the ortho-isopropyl and methyl groups is expected to decrease the reaction rate compared to unhindered aryl isocyanates.

Kinetic studies on various aryl isocyanates have shown that electron-withdrawing groups on the aromatic ring increase reactivity, while electron-donating groups decrease it. The isopropyl and methyl groups are weakly electron-donating, which, combined with the substantial steric hindrance, renders this compound less reactive than phenyl isocyanate. Primary alcohols are also known to be more reactive than secondary alcohols in these additions. noaa.gov Base-catalyzed reactions of isocyanates with alcohols, particularly in the absence of a solvent, can proceed with explosive violence. noaa.gov

| Reactant Type | Nucleophile | Product | General Reaction Scheme |

|---|---|---|---|

| Alcohol | R'-OH | Urethane | R-NCO + R'-OH → R-NH-C(O)-OR' |

| Amine | R'R''-NH | Urea | R-NCO + R'R''-NH → R-NH-C(O)-NR'R'' |

Hydrophosphinylation involves the addition of a P-H bond from a phosphine (B1218219) oxide across the C=N bond of an isocyanate. Research has demonstrated a catalyst-free method for the hydrophosphinylation of a broad range of isocyanates using secondary phosphine oxides like diphenylphosphine (B32561) oxide (HP(O)Ph₂) and diisopropylphosphine (B1583860) oxide (HP(O)ⁱPr₂). sigmaaldrich.com These reactions can be performed under neat or low-solvent conditions, often at room temperature or with mild heating, to produce N-phosphinylcarboxamides. sigmaaldrich.com

While previous studies suggested that the reaction between phenyl isocyanate and diphenylphosphine oxide required a catalyst, recent findings show it proceeds smoothly without one. sigmaaldrich.com The reaction is highly atom-economical. Although this compound was not a specific substrate in the cited study, the methodology's success with various other aryl isocyanates suggests its applicability, albeit likely with a reduced reaction rate due to the steric hindrance. sigmaaldrich.com

| Isocyanate Substrate | Conditions | Isolated Yield (%) |

|---|---|---|

| Phenyl isocyanate | 2-MeTHF, rt, 24 h | 94 |

| 4-Methoxyphenyl isocyanate | 2-MeTHF, rt, 24 h | 95 |

| 1-Naphthyl isocyanate | 2-MeTHF, 60 °C, 24 h | 96 |

The reaction would likely involve the nucleophilic attack of the phosphorus atom of the [OCP]⁻ anion on the electrophilic carbonyl carbon of the isocyanate. This would form a transient adduct that could undergo subsequent rearrangement or stabilization. The significant steric hindrance on the this compound would be a critical factor, likely necessitating more forcing reaction conditions compared to less hindered isocyanates. The precise structure of the final product would depend on the stability of the intermediate and the reaction conditions employed.

Cycloaddition Chemistry of this compound

Isocyanates can participate in various cycloaddition reactions, acting as a 2π electron component across their C=N or C=O double bonds. These reactions provide routes to various heterocyclic structures.

Isocyanates are known to undergo [2+2] cycloaddition reactions with alkenes to form β-lactams, and with themselves to form dimeric uretdiones. chempedia.info A notable example is the mechanically induced retro [2+2] cycloaddition of a 1,2-diazetidinone, which generates an isocyanate and an imine. rsc.org The forward reaction, the [2+2] cycloaddition of an isocyanate with an imine, forms the 1,2-diazetidinone ring. The feasibility of these reactions with this compound would be heavily influenced by steric factors, which can disfavor the formation of the strained four-membered ring.

[3+2] cycloaddition reactions involving isocyanates are also a known pathway for synthesizing five-membered heterocycles. nih.gov For example, aza-oxyallyl cations can react with isocyanates in a [3+2] manner to yield substituted imidazolinone derivatives. In such a reaction, the isocyanate acts as the two-atom component. Again, the bulky ortho-substituents of this compound would present a significant steric barrier to the approaching three-atom component, likely reducing the efficiency of the cycloaddition.

Isocyanates are valuable reactants in tandem sequences, where an initial reaction triggers a subsequent transformation in the same pot. A common strategy involves an initial nucleophilic addition followed by an intramolecular cyclization. For instance, a reactant with two different nucleophilic groups (e.g., an amino alcohol) could react with this compound. The more reactive amine would first add to form a urea, which could then be followed by an intramolecular cyclization involving the alcohol group to form a heterocyclic product.

Another potential tandem process is a [2+2+2] cycloaddition. A nickel-catalyzed enantioselective [2+2+2] cycloaddition between two molecules of an isocyanate and one molecule of an allene (B1206475) has been reported to produce dihydropyrimidine-2,4-diones. Applying this to this compound would be challenging due to the steric clash between two molecules of the bulky isocyanate required in the catalytic cycle. While tandem reactions involving isocyanates are a powerful synthetic tool, specific examples employing this compound are not prominently documented, likely due to the deactivating and sterically hindering nature of its substituents.

Polymerization Mechanisms and Kinetics

The polymerization of isocyanates is a fundamental process for producing a wide range of polymeric materials. For a monofunctional isocyanate like this compound, it would typically act as a chain-end capping agent rather than a monomer for chain growth. However, its corresponding diisocyanate derivatives are key components in step-growth polymerization.

Isocyanate Polymerization to Polyureas and Polyurethanes

Isocyanates are highly reactive electrophiles due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making the carbon atom susceptible to nucleophilic attack. rsc.org This reactivity is the basis for the synthesis of polyurethanes and polyureas.

Polyurethane Formation: The reaction of a diisocyanate with a polyol (a molecule with two or more hydroxyl groups) yields a polyurethane. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group, followed by a proton transfer to form a urethane linkage. youtube.comresearchgate.net This polyaddition reaction, when using diisocyanates and diols, results in the formation of long linear polymer chains. youtube.com The reaction kinetics can be influenced by reactant structure, stoichiometry, and the use of catalysts. mdpi.comkuleuven.be For instance, studies on phenyl isocyanate show that the reaction can be autocatalyzed by the alcohol reactant, particularly at high concentrations where alcohol polymers (dimers, trimers) are more reactive than monomers. mdpi.comkuleuven.be

Polyurea Formation: Polyureas are formed through the reaction of a diisocyanate with a compound containing two or more amine groups. vt.edu The reaction is typically much faster than polyurethane formation because primary amines are stronger nucleophiles than alcohols. mdpi.com An alternative pathway for polyurea synthesis is the reaction of diisocyanates with water. This process first yields an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide gas. The newly formed amine rapidly reacts with another isocyanate group to form a urea linkage. mdpi.com This reaction is often utilized in the production of polyurethane foams, where the released CO2 acts as a blowing agent. rsc.org Side reactions, such as the formation of biuret (B89757) and oligo-uret structures, can occur, leading to crosslinked and nonlinear polymers. mdpi.com

Formation of Polycarbodiimides from Related Carbodiimide (B86325) Monomers

Carbodiimides can be synthesized from isocyanates through a catalytic condensation reaction that eliminates carbon dioxide. wikipedia.orgresearchgate.net This reaction is often catalyzed by phosphine oxides, such as 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO), or various transition metal complexes. wikipedia.orgmdpi.comacs.org

The mechanism for phosphine oxide-catalyzed carbodiimide formation from an isocyanate like phenyl isocyanate involves several steps as detailed in recent theoretical and experimental studies: mdpi.com

Reactant Complex Formation: The catalyst (e.g., MPPO) and an isocyanate molecule form an initial complex. mdpi.com

Nucleophilic Attack: The oxygen atom of the phosphine oxide attacks the electrophilic carbon of the isocyanate, forming a four-membered ring intermediate via a transition state. mdpi.com

CO2 Elimination: This intermediate rearranges to eliminate a molecule of carbon dioxide, forming a phosphine imide intermediate. mdpi.com

Reaction with Second Isocyanate: The phosphine imide then reacts with a second isocyanate molecule.

Catalyst Regeneration: This final step results in the formation of the carbodiimide bond and regenerates the phosphine oxide catalyst.

Kinetic studies on the formation of diphenylcarbodiimide (B3054861) from phenyl isocyanate using an MPPO catalyst determined the activation energy to be approximately 55.8 ± 2.1 kJ mol⁻¹, which aligns well with computational models. mdpi.com

| Parameter | Value | Method |

|---|---|---|

| Experimental Activation Energy (Ea) | 55.8 ± 2.1 kJ mol⁻¹ | Arrhenius Plot (ln k vs. 1/T) |

| Calculated Enthalpy Barrier (TS3) | 52.9 kJ mol⁻¹ | DFT Calculation |

| Reaction Order (Isocyanate) | Second-order | Experimental Kinetics |

| Reaction Temperature Range | 40 - 80 °C | Experimental |

Once formed, carbodiimide monomers can be polymerized using transition metal catalysts, such as those based on titanium(IV), to produce polycarbodiimides. researchgate.net Attempts at radical and cationic polymerization of carbodiimides have been reported as unsuccessful. researchgate.net

Influence of Steric Hindrance on Reactivity and Selectivity

The presence of bulky substituents near the isocyanate group, such as the ortho-isopropyl and ortho-methyl groups in this compound, exerts significant steric hindrance. This hindrance dramatically influences the molecule's reactivity and selectivity in chemical reactions. tri-iso.com

Steric hindrance generally decreases the reaction rate of isocyanates with nucleophiles. nih.gov The bulky groups physically obstruct the path of the incoming nucleophile (like an alcohol or amine) to the electrophilic carbon of the NCO group. kuleuven.beresearchgate.net This effect is well-documented for other hindered isocyanates. For example, the reactivity of hydroxyl groups in lignin (B12514952) with aromatic isocyanates is known to be low due to steric hindrance. nih.gov Similarly, the reaction of the sterically hindered isocyanate TMI requires a catalyst even with activated nucleophiles at room temperature. researchgate.net

In diisocyanates with NCO groups of differing steric environments, such as isophorone (B1672270) diisocyanate (IPDI), this effect leads to significant differences in reactivity between the primary and secondary isocyanate groups. paint.orgresearchgate.net This selectivity is highly dependent on the catalyst used. Lewis acid catalysts like dibutyltin (B87310) dilaurate (DBTDL) tend to enhance the reactivity of the less hindered (in this case, secondary cycloaliphatic) NCO group. paint.orgresearchgate.netacs.org Conversely, Lewis base catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can favor the reaction of the more hindered (primary) NCO group. researchgate.net This catalyst-dependent selectivity is crucial for controlling the structure of polyurethane prepolymers. acs.org

| Isocyanate System | Observation | Factor |

|---|---|---|

| Cyclohexanol vs. 2-Propanol (with Phenyl Isocyanate) | Cyclohexanol reacts slower than 2-propanol. kuleuven.be | Steric bulk of the alcohol. |

| Isophorone Diisocyanate (IPDI) (uncatalyzed) | The secondary NCO group is more reactive than the primary NCO group. paint.orgresearchgate.net | Intramolecular steric environment. |

| IPDI with DBTDL (Lewis Acid) Catalyst | Selectivity for the secondary NCO group increases. paint.orgresearchgate.net | Catalyst coordination preference. |

| IPDI with DABCO (Lewis Base) Catalyst | Selectivity can be inverted to favor the primary NCO group. researchgate.net | Catalyst mechanism (OH activation). |

Radical Pathways in Isocyanate Transformations

While the ionic reactions of isocyanates are most common, radical pathways can also play a role in their transformation, particularly in atmospheric chemistry or under specific synthetic conditions. Research into the gas-phase reaction of hydroxyl radicals (•OH) with aromatic isocyanates provides insight into these pathways. nih.govresearchgate.net

A study using p-tolyl-isocyanate as a model for aromatic isocyanates found that direct radical attack on the NCO group is a minor reaction channel. nih.govresearchgate.net The primary pathways involve the •OH radical interacting with the aromatic ring and the alkyl substituent:

Radical Addition to the Aromatic Ring: This is the dominant pathway. The •OH radical adds to the carbon atoms of the phenyl ring. For p-tolyl-isocyanate, addition at the ortho-position relative to the NCO group was identified as the main channel. The NCO group's mesomeric effect and the methyl group's inductive effect direct this regioselectivity. nih.gov

Hydrogen Abstraction: A smaller but significant portion of the reaction proceeds via the abstraction of a hydrogen atom from the methyl group by the •OH radical, forming a benzylic radical. nih.govresearchgate.net

These initial radical intermediates are expected to have lifetimes long enough to react with molecular oxygen under atmospheric conditions, leading to further oxidative cascades. nih.gov

| Reaction Channel | Position Relative to NCO Group | Branching Fraction (%) |

|---|---|---|

| OH Addition to Ring | ortho | 53.2 |

| meta | 24.5 | |

| para | 10.5 | |

| ipso | 2.3 | |

| H Abstraction | from Methyl Group | 9.6 |

Other studies have examined the addition of carbon-centered radicals to isocyanates, which can lead to radical-ipso substitution on aryl isocyanates or hydrogen atom abstraction from alkyl isocyanates. rsc.org However, these reactions can be challenging to translate to solution-phase synthesis due to competing radical recombination reactions. rsc.org

Applications in Tailored Chemical Synthesis and Material Science

Organic Synthesis Intermediate for Fine Chemicals

The reactivity of the isocyanate functional group (–N=C=O) allows for its use as a precursor in the multi-step synthesis of high-value fine chemicals, including those for the pharmaceutical and agricultural industries.

2-Isopropyl-6-methylphenyl isocyanate serves as a critical intermediate in the creation of complex organic molecules. Its precursor, 2-methyl-6-isopropyl aniline (B41778), is a known building block for various medicines. google.com The conversion of this aniline to the isocyanate provides a reactive handle for constructing larger, biologically active compounds. The isocyanate group readily reacts with nucleophiles like amines and alcohols, a common strategy in the synthesis of pharmaceutical ingredients and agrochemicals to form stable urea (B33335) or urethane (B1682113) linkages, respectively. An example of a complex molecule synthesized from a related precursor is N-(2-ISOPROPYL-6-METHYLPHENYL)-2-(1-OXIDO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE, showcasing the type of intricate structures that can be developed. sigmaaldrich.com

The isocyanate group is highly susceptible to nucleophilic attack, making this compound an excellent substrate for derivatization. This process allows for the introduction of the 2-isopropyl-6-methylphenyl moiety into a wide array of functional molecules. The reaction of the isocyanate with different partners leads to a variety of products; for instance, its reaction with amines yields substituted ureas, while reaction with alcohols produces urethanes. wikipedia.org This versatility enables the synthesis of unique chemical entities with tailored properties. An example of such a derivative is METHYL N'-(2-ISOPROPYL-6-METHYLPHENYL)-N-NONANOYLIMIDOTHIOCARBAMATE, a complex molecule created for research purposes. sigmaaldrich.com

Polymer Chemistry and Advanced Materials

In the realm of material science, isocyanates are fundamental to the production of polyurethane-based materials. The specific structure of this compound offers a way to fine-tune polymer properties.

Isocyanates are essential raw materials for producing polyurethane polymers, which are formed by the reaction of a di-isocyanate or polyisocyanate with a polyol. ulprospector.com The structure of the isocyanate has a profound impact on the final properties of the polyurethane material, including its thermal stability, mechanical strength, and phase separation behavior. mdpi.com

The structure of this compound, being an aromatic isocyanate, can be compared to widely used isocyanates like MDI and TDI. However, the presence of bulky isopropyl and methyl groups ortho to the isocyanate function introduces significant steric hindrance. This steric bulk can influence polymerization rates and the ability of the resulting urethane groups to form ordered hydrogen bonds, which are crucial for developing the hard-segment domains that give polyurethanes their characteristic properties. mdpi.comresearchgate.net For example, isocyanates with higher symmetry and less steric hindrance tend to facilitate stronger hydrogen bonding and more distinct phase separation, leading to higher tensile strength. mdpi.com The unique substitution on this compound would likely result in polymers with altered morphology and properties compared to those made from less-hindered isocyanates.

| Isocyanate Type | Key Structural Feature | Effect on Hydrogen Bonding | Resulting Material Property | Source |

|---|---|---|---|---|

| MDI (Aromatic) | Symmetrical, rigid | High, promotes ordering | High tensile strength, distinct phase separation | mdpi.com |

| TDI (Aromatic) | Asymmetrical | High proportion of ordered hydrogen bonds | Good self-healing performance | mdpi.com |

| HDI (Aliphatic) | Flexible, symmetrical | Hindered by crystallization | Flexible, but can have lower strength if crystallized | mdpi.com |

| IPDI (Aliphatic) | Asymmetrical, bulky ring | High proportion of ordered hydrogen bonds | Excellent self-healing and reprocessing ability | mdpi.com |

| This compound (Aromatic) | Bulky ortho substituents (steric hindrance) | Likely to disrupt ordered hydrogen bonding | Potentially altered phase separation and mechanical properties |

Beyond traditional polyurethanes, isocyanates can be used to create other novel polymer architectures. For instance, the reaction of di-isocyanates with diamines produces polyureas, a class of polymers known for their high strength and thermal stability. wikipedia.org Furthermore, isocyanates can undergo self-reaction to form dimers and trimers (isocyanurates), which can act as cross-linking agents. The unique steric profile of this compound could be exploited to control these reactions, potentially leading to polymers with unique solubility, processing characteristics, or thermal behavior due to the disruption of regular chain packing by the bulky side groups.

A significant application in advanced materials is the creation of polysiloxane-modified polyisocyanates for high-performance coatings. google.com This technology involves reacting a polyisocyanate with a silanol-functional polysiloxane to create an isocyanate-terminated polysiloxane. google.com This hybrid material can then be used as a hardener or curing agent in two-component (2K) coating systems. google.com The incorporation of the polysiloxane backbone combines the durability, UV resistance, and weatherability of inorganic silicones with the toughness and flexibility of organic polyurethane chemistry. google.com These 2K polysiloxane topcoats provide enhanced color and gloss stability compared to older technologies like silicone alkyds. paint.org Utilizing this compound in such systems could further tailor the properties of the coating, for example by modifying its compatibility with other resins or influencing the cure rate due to its specific reactivity.

Development of Functionalized Polymer Supports and Resins

The isocyanate group (-N=C=O) is well-known for its high reactivity towards nucleophiles such as alcohols, amines, and water. This reactivity is a cornerstone of polyurethane chemistry and is widely exploited for the surface functionalization of various materials and the synthesis of polymer resins. In principle, this compound could be used to modify polymer supports containing hydroxyl or amine groups. The bulky isopropyl and methyl groups ortho to the isocyanate functionality would likely impart specific steric and hydrophobic characteristics to the resulting polymer surface.

However, a thorough search has not yielded any specific examples or research studies where this compound has been explicitly used for creating functionalized polymer supports or resins. General applications of isocyanates in this field are extensive, often involving the immobilization of catalysts, reagents, or chiral selectors onto a solid support for applications in heterogeneous catalysis, solid-phase synthesis, and chromatography. The unique substitution pattern of this compound suggests potential for creating sterically hindered environments on a polymer support, but this remains a theoretical application without direct supporting research.

Contributions to Chiral Materials and Recognition

The synthesis of chiral materials, particularly for applications in enantioselective separations and catalysis, is a significant area of chemical research. Isocyanates are sometimes used as derivatizing agents or as monomers in the synthesis of chiral polymers. For instance, chiral alcohols and amines can be reacted with isocyanates to form chiral carbamates, which can then be used as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).

The structure of this compound itself is achiral. For it to contribute to chiral materials, it would need to be reacted with a chiral molecule or be part of a polymer that adopts a stable, helical conformation (a form of supramolecular chirality). While polyisocyanates, in general, can form helical structures, there is no specific research available that describes the polymerization of this compound or the chiral properties of any such resulting polymer. Similarly, no studies were found that utilize this specific isocyanate in the synthesis of small molecule-based chiral selectors or for other applications in chiral recognition. The steric hindrance from the ortho-substituents could influence the conformation of a resulting chiral derivative, but without experimental data, its effect on chiral recognition capabilities cannot be determined.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms, allowing for the calculation of geometries of reactants, transition states, and products, as well as their corresponding energies.

For a sterically hindered molecule like 2-Isopropyl-6-methylphenyl isocyanate, DFT studies are invaluable for understanding how the bulky isopropyl and methyl groups influence the reactivity of the isocyanate (-NCO) functional group. The reaction of isocyanates with nucleophiles, such as alcohols to form urethanes, is a primary area of investigation. DFT calculations can elucidate the energy profile of such reactions, identifying the activation energy barriers that govern the reaction rate.

While specific DFT studies on the reaction pathways of this compound are not widely available in peer-reviewed literature, analysis of similar aromatic isocyanates allows for the construction of a representative reaction profile. researchgate.netrsc.org The presence of electron-donating alkyl groups is generally known to slightly reduce the electrophilicity of the isocyanate carbon, while the significant steric hindrance from the ortho-substituents is expected to dramatically increase the activation energy for nucleophilic attack compared to a non-hindered isocyanate like phenyl isocyanate.

Illustrative DFT Data for a Generic Sterically Hindered Aromatic Isocyanate Reaction

Disclaimer: The following table presents illustrative data for a hypothetical reaction between a generic ortho-substituted aromatic isocyanate and an alcohol, as specific experimental or calculated data for this compound is not publicly available. The values are representative and intended to demonstrate the type of information obtained from DFT studies.

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) |

| Reactants | Separated isocyanate and alcohol | 0.0 |

| Pre-reaction Complex | Isocyanate and alcohol associated via weak interactions | -2.5 |

| Transition State (TS) | Highest energy point, C-N-O bond angle distorted | +25.0 |

| Product Complex | Urethane (B1682113) product associated with catalyst/solvent | -15.0 |

| Product | Separated urethane product | -12.0 |

Molecular Dynamics Simulations of Isocyanate-Polymer Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is instrumental in understanding the interactions between small molecules, like isocyanates, and polymer chains. In the context of polyurethane synthesis, MD simulations can model how this compound would interact with polyol chains prior to and during polymerization.

A significant challenge in performing MD simulations for novel molecules is the lack of accurate force fields—a set of parameters that define the potential energy of the system. researchgate.net For many common molecules, validated force fields like OPLS-AA or AMBER exist, but for a specialized compound like this compound, these parameters would need to be developed and validated, often using quantum mechanical data from DFT calculations. mdpi.com

Simulations could provide insight into:

The diffusion of the isocyanate within a polymer matrix.

The preferred orientation of the isocyanate group relative to the polymer's functional groups (e.g., hydroxyl groups).

The impact of steric hindrance on the accessibility of the isocyanate's reactive center.

Required Force Field Parameters for MD Simulation

| Parameter Type | Description |

| Bond Stretching | Parameters defining the energy required to stretch or compress a covalent bond (e.g., C-N, N=C, C=O). |

| Angle Bending | Parameters defining the energy required to bend the angle between three bonded atoms (e.g., C-N=C, N-C=O). |

| Dihedral Torsions | Parameters defining the energy associated with rotation around a bond, crucial for conformational flexibility. |

| Non-bonded Interactions | Parameters describing van der Waals (Lennard-Jones) and electrostatic (Coulomb) forces between atoms. |

| Atomic Partial Charges | The distribution of electron density across the molecule, typically derived from quantum mechanics calculations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed activity. For isocyanates, a QSAR model could be developed to predict their reactivity towards a specific nucleophile based on a set of calculated structural and electronic descriptors.

Developing a robust QSAR model requires a large and diverse dataset of compounds with experimentally measured reactivities. While broad QSAR models for chemical toxicity exist, specific models predicting the reactivity of sterically hindered isocyanates are not common. nih.govnih.gov If such a model were developed, it would likely include descriptors that quantify:

Steric hindrance: Such as descriptors related to molecular volume or surface area around the isocyanate group.

Electronic effects: Descriptors like atomic partial charges, or the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates susceptibility to nucleophilic attack.

Illustrative QSAR Model for Isocyanate Reactivity

Disclaimer: The following is a generic, illustrative QSAR equation. It is not a validated model for this compound.

Log(k) = β₀ + β₁(LUMO) + β₂(V_ortho) + β₃(q_C)

Where:

Log(k) is the logarithm of the reaction rate constant (the predicted activity).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

V_ortho is a descriptor for the volume of the substituents at the ortho position.

q_C is the partial atomic charge on the isocyanate carbon atom.

β₀, β₁, β₂, β₃ are coefficients determined from statistical regression of a training set of molecules.

Electronic Structure Analysis of the Isocyanate Group

The electronic structure of the isocyanate group (-N=C=O) is fundamental to its reactivity. Computational methods allow for a detailed analysis of this structure, including the distribution of electron density and the nature of the molecular orbitals.

For this compound, the key points of interest are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is particularly important as it is the orbital that accepts electrons from a nucleophile during a reaction. Its energy and spatial distribution are direct indicators of reactivity. The bulky alkyl groups in the ortho positions influence the electronic structure through both inductive effects and steric-induced changes to the aromatic ring's conjugation with the isocyanate group.

Analysis of the partial atomic charges, often calculated using methods like Mulliken population analysis, reveals the electrophilicity of the different atoms. The carbon atom of the isocyanate group is expected to carry a significant positive charge, making it the primary site for nucleophilic attack.

Illustrative Electronic Structure Data for a Generic Sterically Hindered Aromatic Isocyanate

Disclaimer: The following table contains representative values for a generic ortho-substituted aromatic isocyanate. Specific calculated values for this compound are not available in published literature.

| Property | Atom/Orbital | Representative Value | Significance |

| Mulliken Partial Charge | Isocyanate Carbon (C) | +0.45 e | Highly electrophilic, site of nucleophilic attack. |

| Mulliken Partial Charge | Isocyanate Nitrogen (N) | -0.25 e | --- |

| Mulliken Partial Charge | Isocyanate Oxygen (O) | -0.30 e | --- |

| Orbital Energy | HOMO | -7.5 eV | Related to the molecule's ability to donate electrons. |

| Orbital Energy | LUMO | -0.8 eV | Related to the molecule's ability to accept electrons; a lower value indicates higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | --- | 6.7 eV | An indicator of the molecule's kinetic stability. |

Analytical and Spectroscopic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Isopropyl-6-methylphenyl isocyanate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon-hydrogen framework.

Detailed research findings from ¹H NMR would reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring would appear as a complex multiplet pattern in the aromatic region of the spectrum. The isopropyl group would be characterized by a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a result of spin-spin coupling. The methyl group attached directly to the phenyl ring would present as a singlet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the structure. This includes distinct signals for the isocyanate carbon (-NCO), the aromatic carbons (both substituted and unsubstituted), and the carbons of the isopropyl and methyl groups. bas.bg For complete and unequivocal signal assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. bas.bg These advanced techniques establish connectivity between protons and carbons, confirming the precise arrangement of the substituents on the aromatic ring. bas.bg

In mechanistic studies, NMR is invaluable for tracking the progress of reactions involving the isocyanate group. For instance, by acquiring spectra at different time intervals, researchers can monitor the disappearance of the isocyanate reactant and the appearance of new signals corresponding to the reaction product, such as a urethane (B1682113) or urea (B33335) derivative. This allows for the study of reaction kinetics and the identification of any transient intermediates.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures such as 2,6-dimethylphenyl isocyanate and isopropyl isocyanate. chemicalbook.comchemicalbook.com

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

| Isopropyl CH₃ | ~1.2 (doublet) | ~23 | Two equivalent methyl groups |

| Isopropyl CH | ~3.0 (septet) | ~28 | Methine proton coupled to 6 methyl protons |

| Phenyl CH₃ | ~2.3 (singlet) | ~18 | Methyl group attached to the aromatic ring |

| Aromatic CH | ~7.0 - 7.3 (multiplet) | ~125 - 130 | Protons on the phenyl ring |

| Aromatic C (substituted) | - | ~130 - 148 | Carbons attached to substituents |

| Isocyanate NCO | - | ~125 | Isocyanate functional group carbon |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of this compound and to characterize its reaction products. The technique provides a mass-to-charge ratio (m/z) of ions, allowing for precise mass determination. For this compound, the molecular weight is 175.23 g/mol , which would be observed as a molecular ion peak in the mass spectrum. sigmaaldrich.com

MS is highly effective for monitoring the progress of chemical reactions. For example, in the synthesis of carbamates from alcohols and isocyanates, MS can be used to track the consumption of the starting materials and the formation of the desired product. americanlaboratory.com The disappearance of the ion corresponding to this compound and the appearance of a new ion with the expected mass of the carbamate (B1207046) product provides clear evidence of the reaction's progression and completion. americanlaboratory.com Collision-induced dissociation (CID) studies within the mass spectrometer can fragment the ions, providing structural information about the products formed. iaea.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for detecting and quantifying trace amounts of compounds in complex mixtures. nih.gov Isocyanates are reactive compounds that can form adducts with biological macromolecules like proteins. These adducts can serve as biomarkers of exposure.

Research has shown that isocyanates can react with the N-terminal valine of hemoglobin, and the resulting adduct can be analyzed to estimate exposure levels. researchgate.net A typical LC-MS/MS method involves the enzymatic or chemical digestion of the protein, followed by chromatographic separation of the resulting adducts and their highly specific detection by the mass spectrometer. researchgate.net This approach offers excellent sensitivity, with detection limits often in the low microgram per liter (µg/L) range. nih.gov The precision and accuracy of these methods make them suitable for applications in toxicology and occupational health monitoring. nih.gov

Table 2: Comparison of Chromatographic Methods for Trace Analysis Data based on analysis of analogous small molecules in complex matrices. nih.gov

| Parameter | GC-MS | LC-MS/MS |

| Quantification Limit | 0.5 - 1.0 µg/L | 0.02 - 0.1 µg/L |

| Repeatability (RSD%) | 0.9 - 16.1% | 5.2 - 19.4% |

| Sample Preparation | Often requires derivatization | Minimal sample preparation |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of non-covalent complexes. wikipedia.org This makes it particularly useful for studying host-guest interactions, such as the binding of a small molecule (guest) like this compound to a larger host molecule, such as an enzyme or a receptor protein. wikipedia.orgnih.gov

The ESI process is capable of transferring intact non-covalent complexes from the solution phase to the gas phase, where they can be detected by the mass spectrometer. nih.gov This enables researchers to observe the binding event directly and determine the stoichiometry of the complex. By performing competition experiments or varying instrumental parameters, ESI-MS can be used to assess the stability and relative binding affinities of these interactions. nih.gov This capability is crucial for screening potential inhibitors of enzymes and understanding the initial recognition steps before a covalent reaction may occur. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Molecular Recognition Studies

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify functional groups and study electronic transitions within the molecule.

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic feature in its IR spectrum is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak appears in a relatively uncongested region of the spectrum, making it easy to identify. Other characteristic absorptions include C-H stretches from the aromatic ring and the aliphatic isopropyl and methyl groups, as well as C=C stretching vibrations from the aromatic ring. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2970 | Medium to Strong |

| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Medium to Weak |

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within conjugated systems. For this compound, the UV absorption spectrum is dominated by transitions within the substituted benzene (B151609) ring. The spectrum for the closely related 2,6-dimethylphenyl isocyanate shows characteristic absorption maxima, which are indicative of the π → π* transitions of the aromatic system. nist.gov While not as structurally informative as NMR or IR, UV-Vis spectroscopy can be used for quantitative analysis and to study changes in conjugation that may occur during molecular recognition events or chemical reactions.

Chromatographic Methods for Separation and Quantification in Research Contexts

Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), are fundamental for the separation and quantification of this compound from reaction mixtures or environmental samples. nih.gov When coupled with mass spectrometry (GC-MS or LC-MS), these methods provide powerful tools for both identification and precise measurement.

In a research context, these methods are used to assess the purity of a synthesized batch of the compound, to quantify its concentration in a reaction solution, or to measure its levels in various sample types. The choice between GC and LC depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix. For isocyanates and their derivatives, LC-MS/MS often provides superior sensitivity and specificity, allowing for lower detection limits compared to GC-MS. nih.gov Method validation typically involves assessing parameters such as recovery, linearity, precision, and the limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.gov

Emerging Trends and Future Research Directions

Development of Sustainable and Safer Isocyanate Technologies

The conventional synthesis of isocyanates relies on the use of phosgene (B1210022), a highly toxic and corrosive chemical, posing significant safety and environmental risks. tri-iso.com Future research is intensely focused on developing non-phosgene routes that are inherently safer and more sustainable. A primary direction is the thermal decomposition of carbamates. tri-iso.comgoogle.com This process involves two main steps: the synthesis of a carbamate (B1207046) from an amine or nitro compound, followed by thermal cracking to yield the isocyanate and an alcohol byproduct. tri-iso.com

For 2-Isopropyl-6-methylphenyl isocyanate, this would involve the thermal decomposition of a precursor like phenyl N-(2-isopropyl-6-methylphenyl)carbamate. A key advantage of this method is the potential for a closed-loop system where the alcohol byproduct, such as phenol, can be recycled. tri-iso.comgoogle.com Some processes demonstrate that methanol (B129727) can be the sole byproduct, which can be reused for synthesizing reagents like dimethyl carbonate (DMC), thereby maximizing atomic efficiency and aligning with green chemistry principles. tri-iso.com The transition from hazardous phosgene-based methods to carbamate decomposition represents a significant move towards cleaner production in the chemical industry. tri-iso.com

| Synthesis Route | Key Characteristics | Advantages | Disadvantages | Citation |

| Phosgene Process | Reaction of amine (2-isopropyl-6-methylaniline) with phosgene (COCl₂). | Established, high-yield process. | Use of highly toxic, corrosive, and hazardous phosgene; generates HCl byproduct. | tri-iso.com |

| Non-Phosgene Process (Carbamate Decomposition) | Thermal decomposition of a corresponding carbamate precursor. | Avoids phosgene; simpler separation and purification; potentially recyclable byproducts (e.g., alcohols); enhanced product quality. | Often requires high temperatures and/or catalysts; potential for side reactions. | tri-iso.comgoogle.com |

Exploitation of Steric and Electronic Effects for Novel Reactivity

The reactivity of an isocyanate is governed by a delicate balance of steric and electronic factors. mdpi.comnih.gov In this compound, the aromatic ring enhances the electrophilicity of the isocyanate carbon through electronic delocalization, which generally favors reaction with nucleophiles. mdpi.comsigmaaldrich.com However, this is counteracted by the profound steric hindrance imposed by the bulky isopropyl and methyl groups positioned ortho to the isocyanate functionality.

This steric shielding is not merely a limitation but a feature that can be exploited for novel reactivity. Research has shown that increased steric hindrance in trisubstituted ureas can facilitate their use as "masked isocyanates". tri-iso.com These hindered ureas can undergo rapid acyl substitution with nucleophiles under neutral conditions, liberating the isocyanate in situ. tri-iso.comnih.gov The reaction rate increases with the steric bulk of the substituents, a finding that runs counter to traditional addition-elimination mechanisms and instead suggests a mechanism driven by substantial steric decompression upon liberation of the isocyanate. tri-iso.comnih.gov This allows for the controlled release and capture of a highly reactive isocyanate under mild, neutral conditions, opening pathways for facile carbamoylation of sensitive substrates. tri-iso.com The significant steric profile of this compound makes it an ideal candidate for developing such advanced, triggerable reagent systems.

Integration of this compound in Advanced Functional Materials

While isocyanates are foundational to the polyurethane industry, the unique properties of this compound make it a candidate for specialized, high-performance materials where controlled reactivity is paramount.

Controlled Polymerization: The steric hindrance that modulates its reactivity can be a significant advantage. In the synthesis of polyurethanes and polyureas, slower reaction rates allow for more controlled polymer growth, leading to materials with more uniform network structures and potentially enhanced aesthetic or mechanical properties. acs.org This is particularly valuable in applications like high-performance coatings and elastomers.

Blocked Isocyanate Systems: The steric bulk can be used to create highly stable blocked isocyanates. Blocking involves reacting the isocyanate with an agent to form a thermally reversible bond, rendering it inert until activated by heat. mdpi.com The increased stability afforded by the hindered structure of this compound could lead to the development of robust, single-component (1K) adhesives, sealants, and coatings with extended shelf life and precise curing temperatures.

Novel Cross-Coupling Reactions: Research has demonstrated that aryl isocyanates with substantial steric hindrance, including those derived from 2,6-diisopropylaniline (B50358) (a close structural analog), can participate in unconventional reactions. For instance, they have been successfully used in nickel-catalyzed cross-coupling reactions with phosphine (B1218219) chlorides to synthesize phosphinecarboxamides. These organophosphorus compounds have untapped potential in catalysis and materials science. This opens a pathway for integrating this compound into non-traditional functional materials beyond polyurethanes, including for the late-stage modification of complex bioactive molecules.

Advanced Biomonitoring Strategies and Predictive Toxicology

Given the reactivity of the isocyanate group, assessing human exposure requires advanced biomonitoring strategies, as the parent compound is not directly detectable in biological matrices like blood or urine.

Biomarker Identification: For isocyanates, biomonitoring focuses on detecting stable metabolites or adducts formed after the parent compound has reacted in the body. For this compound, the primary urinary biomarker would be its corresponding diamine, 2-isopropyl-6-methylaniline (B1581991), formed upon hydrolysis. Additionally, acetylated amine metabolites or protein adducts in blood (e.g., with albumin or hemoglobin) could serve as longer-term biomarkers of exposure. Future research will involve developing and validating highly sensitive analytical methods, likely based on gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS), to quantify these specific biomarkers.

Predictive Toxicology: Beyond simple detection, emerging trends focus on using biomonitoring data for predictive risk assessment. This involves the use of health-based guidance values (HBM-HBGVs) to interpret the toxicological relevance of measured biomarker concentrations. For novel compounds like this compound, a key research direction is the development of such guidance values. Furthermore, advanced models like the "biomonitoring hazard index" can be used to assess the cumulative risk from exposure to chemical mixtures. This approach weights the concentration of each biomarker by its specific guidance value to estimate a total hazard quotient, providing a more holistic view of potential health risks.

| Biomonitoring Target | Biological Matrix | Rationale | Citation |

| 2-isopropyl-6-methylaniline | Urine | Primary hydrolysis product of the parent isocyanate. Represents recent exposure. | |

| Acetylated Metabolites | Urine | Products of metabolic degradation, can also indicate exposure. | |

| Protein Adducts (e.g., Albumin, Hemoglobin) | Blood (Plasma/Serum) | Formed by reaction with blood proteins. Can serve as biomarkers for longer-term or cumulative exposure. |

Computational Design of Isocyanate-Based Systems

Computational chemistry and modeling are becoming indispensable tools for accelerating research and development related to isocyanates.

Predicting Reactivity: Quantum chemical calculations, such as energy decomposition analysis (EDA), can provide profound insight into the interplay of steric and electronic effects that govern reaction barriers. For this compound, these methods can be used to precisely quantify how the ortho-substituents influence the stability of transition states in reactions with various nucleophiles. This predictive power allows researchers to understand its unique reactivity, screen for potential catalysts, and design novel reaction pathways without extensive empirical work.

Optimizing Sustainable Synthesis: Computational modeling is also crucial for optimizing the non-phosgene synthesis routes discussed earlier. tri-iso.com Process modeling, incorporating reaction kinetics and fluid dynamics, can be used to design and scale up reactors for the thermal decomposition of carbamate precursors. tri-iso.com By simulating temperature profiles, residence times, and separation efficiencies, these models can maximize the yield of this compound while minimizing side reactions and energy consumption, paving the way for efficient and sustainable industrial production. tri-iso.com

| Computational Method | Application Area | Objective | Citation |

| Quantum Chemistry (e.g., EDA) | Reaction Mechanism Analysis | To predict and understand the influence of steric and electronic effects on reaction rates and pathways. | |

| Process Modeling (e.g., CFD) | Synthesis Optimization | To design and optimize reactors for non-phosgene production routes by modeling heat transfer, fluid flow, and reaction kinetics. | tri-iso.com |

| Molecular Dynamics | Materials Science | To simulate polymer chain formation and predict the bulk properties of materials derived from the isocyanate. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.